Cas no 1805179-45-6 (Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate)

Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate
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- インチ: 1S/C10H7BrClNO2/c1-15-10(14)7-3-2-6(5-13)8(4-11)9(7)12/h2-3H,4H2,1H3
- InChIKey: XRBNFVLJTCQABP-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=CC=C(C(=O)OC)C=1Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.1
Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015040-1g |
Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate |
1805179-45-6 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
Methyl 3-bromomethyl-2-chloro-4-cyanobenzoateに関する追加情報
Methyl 3-Bromomethyl-2-Chloro-4-Cyanobenzoate: A Comprehensive Overview
Methyl 3-bromomethyl-2-chloro-4-cyanobenzoate, also known by its CAS number 1805179-45-6, is a highly specialized organic compound with a complex structure and diverse applications. This compound is characterized by its unique combination of functional groups, including a methyl ester, a bromomethyl group, a chlorine atom, and a cyano group, all attached to a benzoate ring. Its chemical structure makes it an interesting subject for both academic research and industrial applications.
The synthesis of methyl 3-bromomethyl-2-chloro-4-cyanobenzoate involves a series of carefully controlled reactions. The starting material is typically a substituted benzoic acid, which undergoes esterification to form the methyl ester. Subsequent halogenation steps introduce the bromine and chlorine atoms at specific positions on the aromatic ring. The introduction of the cyano group is achieved through nucleophilic substitution or other advanced organic reactions. Recent studies have explored the optimization of these reaction conditions to improve yield and purity, making this compound more accessible for large-scale production.
One of the most significant aspects of methyl 3-bromomethyl-2-chloro-4-cyanobenzoate is its versatile reactivity. The presence of multiple functional groups allows it to participate in a wide range of chemical transformations. For instance, the bromomethyl group can undergo elimination reactions to form alkenes or alkynes, while the cyano group can be converted into other functionalities such as amides or nitriles. These properties make it an invaluable building block in organic synthesis.
Recent research has highlighted the potential of methyl 3-bromomethyl-2-chloro-4-cyanobenzoate in drug discovery and development. Its unique structure enables it to act as a scaffold for designing bioactive molecules with specific pharmacological properties. For example, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. This has sparked interest in further exploring its therapeutic potential and optimizing its pharmacokinetic properties.
In addition to its role in pharmaceuticals, methyl 3-bromomethyl-2-chloro-4-cyanobenzoate has found applications in materials science and electronics. Its ability to form stable polymers and its compatibility with various manufacturing processes make it a candidate for advanced materials development. Recent advancements in polymer chemistry have demonstrated the use of this compound as a precursor for high-performance polymers with tailored mechanical and electronic properties.
The physical properties of methyl 3-bromomethyl-2-chloro-4-cyanobenzoate are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in laboratory settings. The compound is stable under normal storage conditions but requires protection from moisture and light to prevent degradation.
In conclusion, methyl 3-bromomethyl-2-chloro-4-cyanobenzoate (CAS No: 1805179-45-6) is a multifaceted compound with significant implications across various fields of science and industry. Its unique chemical structure, reactivity, and physical properties make it an essential tool for researchers and manufacturers alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing modern chemistry.
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